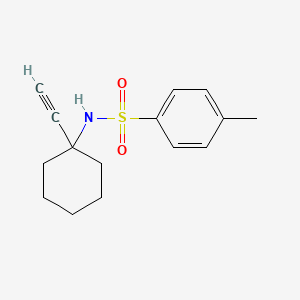

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-3-15(11-5-4-6-12-15)16-19(17,18)14-9-7-13(2)8-10-14/h1,7-10,16H,4-6,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWYHYSOUNFBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395805 | |

| Record name | N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126583-98-0 | |

| Record name | N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the preparation of 1-ethynylcyclohexanol, which is then converted to 1-ethynylcyclohexylamine. This intermediate is subsequently reacted with 4-methylbenzenesulfonyl chloride to yield the final product.

-

Preparation of 1-ethynylcyclohexanol

Reagents: Cyclohexanone, ethynylmagnesium bromide (Grignard reagent)

Conditions: The reaction is carried out in anhydrous ether at low temperatures.

Reaction: Cyclohexanone reacts with ethynylmagnesium bromide to form 1-ethynylcyclohexanol.

-

Conversion to 1-ethynylcyclohexylamine

Reagents: 1-ethynylcyclohexanol, ammonia

Conditions: The reaction is conducted under high pressure and elevated temperatures.

Reaction: 1-ethynylcyclohexanol is aminated to form 1-ethynylcyclohexylamine.

-

Formation of this compound

Reagents: 1-ethynylcyclohexylamine, 4-methylbenzenesulfonyl chloride

Conditions: The reaction is carried out in the presence of a base such as triethylamine.

Reaction: 1-ethynylcyclohexylamine reacts with 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate, chromium trioxide

Conditions: Acidic or basic medium, elevated temperatures

Products: Ketones, carboxylic acids

-

Reduction

Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Conditions: Anhydrous conditions, room temperature to moderate heat

Products: Amines

-

Substitution

Reagents: Halogens, nitrating agents

Conditions: Presence of a catalyst, controlled temperatures

Products: Halogenated or nitrated aromatic compounds

Scientific Research Applications

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide

- Key Feature : Ethynyl group on the cyclohexyl ring.

- Reactivity : High efficiency in β-lactam formation (81% yield) under Rh catalysis due to steric bulk and electronic properties of the ethynyl group .

- Applications : Used in heteroatom-promoted SiCAC reactions for synthesizing α-silylmethylene-β-lactams.

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide

- Key Feature : Ethyl and cyclohexyl substituents on the sulfonamide nitrogen.

- Structure : Cyclohexyl ring adopts a chair conformation (puckering amplitude Q = 0.567 Å) with a 59.92° inclination relative to the benzene ring .

- Synthesis : Prepared via alkylation of N-cyclohexyl-4-methylbenzenesulfonamide with ethyl iodide in DMF .

- Reactivity : Lacks ethynyl group, limiting its utility in cycloaddition reactions compared to the target compound.

N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide

- Key Feature : Benzyl substituent on the sulfonamide nitrogen.

- Synthesis : Derived from benzyl chloride and N-cyclohexyl-4-methylbenzenesulfonamide .

- Applications : Bulkier benzyl group may enhance crystallinity but reduces compatibility with sterically demanding catalytic systems.

4-Methoxybenzenesulfonimidamide

- Key Feature : Sulfonimidamide group (NH replaced by imido group) with a methoxy substituent.

- Synthesized via deprotection of silylated precursors .

Structural and Functional Comparisons

Table 1: Structural and Reactivity Profiles

Table 2: Crystallographic Data

Steric and Electronic Considerations

- Steric Effects : The ethynyl group in this compound provides steric bulk, favoring β-lactam formation over silylformylation, which dominates in less hindered sulfonamides (e.g., N-propargylcarbamates) .

- Electronic Effects : Electron-withdrawing sulfonamide groups enhance electrophilicity at the reaction center, while ethynyl groups contribute to π-backbonding in metal-catalyzed processes.

Biological Activity

N-(1-ethynylcyclohexyl)-4-methylbenzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a sulfonamide functional group linked to an ethynylcyclohexyl moiety and a 4-methylbenzene group. Its molecular formula is with a molecular weight of approximately 253.34 g/mol. The presence of the sulfonamide group is significant as it contributes to the compound's biological activity by facilitating interactions with various biological targets.

Pharmacological Properties

-

Antimicrobial Activity :

- This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. This aligns with the general properties of sulfonamides, which are traditionally used in treating bacterial infections.

-

Enzyme Inhibition :

- The sulfonamide moiety may inhibit specific enzymes by mimicking substrates or interacting with active sites. Research indicates that similar compounds can act as inhibitors of key enzymes involved in various biological pathways, potentially affecting inflammation and microbial growth.

-

Potential in Cancer Therapy :

- Emerging studies suggest that benzenesulfonamides can be developed as anticancer agents by targeting specific pathways involved in tumor growth and proliferation. The inhibition of enzymes such as lysine-specific demethylase 1 (LSD1) has been highlighted in related compounds, suggesting a potential avenue for this compound in cancer treatment .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step chemical reactions, including nucleophilic substitutions and coupling reactions. Key analytical techniques used to confirm the purity and structure of the compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- High Performance Liquid Chromatography (HPLC)

- Mass Spectrometry (MS)

These methods ensure that the synthesized compound meets the required standards for further biological testing.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various sulfonamides, including this compound, demonstrated significant efficacy against Staphylococcus aureus strains. The research utilized both in vitro assays and animal models to evaluate the effectiveness and safety profile of the compound.

| Study Aspect | Details |

|---|---|

| Organism Tested | Staphylococcus aureus |

| Methodology | In vitro susceptibility testing |

| Results | Significant inhibition observed at concentrations above 10 µg/mL |

| Potential for development as an antibacterial agent |

Research on Cancer Cell Lines

Another relevant study focused on the effects of related benzenesulfonamide compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through inhibition of LSD1 activity.

| Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|

| LNCaP (prostate cancer) | 0.4 - 10 µM | Induction of apoptosis |

| H460 (lung cancer) | 0.4 - 10 µM | Reduced proliferation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.